![molecular formula C15H12Cl2N2OS B5786489 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide, commonly known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF belongs to the class of carbonic anhydrase inhibitors, which have been widely studied for their role in treating various diseases, including glaucoma, epilepsy, and cancer. In
Aplicaciones Científicas De Investigación
DCMF has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCMF is in the treatment of glaucoma. Glaucoma is a leading cause of blindness worldwide, and it is caused by increased intraocular pressure (IOP). DCMF has been shown to effectively reduce IOP in animal models, making it a potential candidate for the development of new glaucoma treatments.
DCMF has also been studied for its potential anti-cancer properties. Carbonic anhydrase IX (CA IX) is a protein that is overexpressed in many types of cancer, including breast, lung, and kidney cancer. DCMF has been shown to inhibit CA IX activity, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Mecanismo De Acción
DCMF works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in many physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, DCMF reduces the production of aqueous humor in the eye, leading to decreased IOP. In cancer cells, DCMF inhibits the activity of CA IX, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
DCMF has been shown to have a number of biochemical and physiological effects. In addition to its effects on IOP and cancer cell proliferation, DCMF has also been shown to inhibit the growth of bacteria and fungi. DCMF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCMF in lab experiments is its specificity for carbonic anhydrase. Unlike other carbonic anhydrase inhibitors, DCMF specifically targets CA IX, making it a potentially more effective treatment for cancer. However, one of the limitations of using DCMF in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on DCMF. One area of research could focus on developing new methods for synthesizing DCMF with higher yields and greater purity. Another area of research could focus on developing new formulations of DCMF that are more soluble in water, making it easier to administer in vivo. Additionally, further research is needed to fully understand the mechanisms of action of DCMF and its potential therapeutic applications in other diseases, such as epilepsy and cystic fibrosis.
Métodos De Síntesis
DCMF can be synthesized by reacting 2,4-dichloroaniline with thiophosgene, followed by reaction with 3-methylbenzoyl chloride. The resulting compound is then purified by recrystallization. The yield of DCMF obtained from this method is typically between 60-70%.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSABRXIGDQOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.